potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide
Description
potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide, is a chemical compound with the empirical formula C6H2BClF6KN and a molecular weight of 287.44 g/mol . This compound is a potassium salt of a trifluoroborate, which is commonly used in various chemical reactions, particularly in the field of organic synthesis.
Properties
IUPAC Name |
potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BClF6N.K/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11;/h1-2H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQDLQPZJJRMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CN=C1Cl)C(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BClF6KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-chloro-4-(trifluoromethyl)pyridine-3-trifluoroborate typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-chloro-4-(trifluoromethyl)pyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent like THF or toluene.
Major Products
Substitution Reactions: The major products are substituted pyridines where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
Potassium 2-chloro-4-(trifluoromethyl)pyridine-3-trifluoroborate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of Potassium 2-chloro-4-(trifluoromethyl)pyridine-3-trifluoroborate involves its role as a boron reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, where the boron atom transfers its organic group to the palladium center, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate
- Potassium 2-methoxy-4-(trifluoromethyl)pyridine-3-trifluoroborate
Uniqueness
Potassium 2-chloro-4-(trifluoromethyl)pyridine-3-trifluoroborate is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
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